molecular formula C17H14N2O5S2 B2702052 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methylsulfonylbenzamide CAS No. 896360-06-8

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methylsulfonylbenzamide

Cat. No.: B2702052
CAS No.: 896360-06-8
M. Wt: 390.43
InChI Key: DUKNKOQDTZVRED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methylsulfonylbenzamide is a synthetic benzothiazole-sulfonamide hybrid compound of significant interest in medicinal chemistry research. Its structure, featuring a fused dioxin-benzothiazole core linked to a methylsulfonylbenzamide group, suggests potential for diverse biological activities. Researchers are particularly interested in this scaffold due to the established pharmacological profile of related benzothiazole sulfonamides. Key Research Applications and Value: Carbonic Anhydrase Inhibition: Compounds with benzothiazole-sulfonamide architectures have been extensively studied as potent inhibitors of carbonic anhydrase (CA) isoforms . These enzymes are important drug targets for conditions such as glaucoma, epilepsy, and cancer . Related benzothiazole-6-sulfonamides have demonstrated high potency, with inhibition constants (K I ) in the low nanomolar range against tumor-associated isoforms CA IX and XII, as well as the cytosolic CA II . This suggests potential application in research focused on developing anticancer therapeutics . Antimicrobial Research: Benzothiazole derivatives incorporating sulfonamide groups have shown promising antimicrobial properties. Recent studies highlight their efficacy against bacterial strains like Staphylococcus aureus by inhibiting the dihydropteroate synthase (DHPS) enzyme, a established target for sulfonamide drugs . Some novel benzothiazole-sulfonamide hybrids have exhibited superior in vitro activity compared to standard drugs like ampicillin and sulfadiazine, making them valuable tools for investigating new anti-infective agents . Antidiabetic Potential: Research on N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides has revealed significant in vivo antidiabetic activity in non-insulin-dependent diabetes mellitus models . A proposed mechanism of action for these compounds is the inhibition of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, and molecular docking studies support potential interactions with the enzyme's active site . Handling and Usage: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle the material with appropriate precautions in a laboratory setting, utilizing personal protective equipment. For safe handling and storage, refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S2/c1-26(21,22)11-4-2-10(3-5-11)16(20)19-17-18-12-8-13-14(9-15(12)25-17)24-7-6-23-13/h2-5,8-9H,6-7H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKNKOQDTZVRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methylsulfonylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic potential based on diverse research findings.

Chemical Structure and Synthesis

The compound features a unique dioxino-benzothiazole core linked to a sulfonylbenzamide moiety. The synthesis typically involves multi-step processes including the formation of benzothiazole intermediates and subsequent reactions under controlled conditions to ensure high yield and purity .

Antitumor Activity

Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit significant antitumor activity. For instance:

  • Cell Proliferation Inhibition : Compounds similar to this compound have shown the ability to inhibit cell proliferation in various cancer cell lines. In 2D assays, these compounds displayed higher efficacy compared to 3D cultures .
  • Mechanism of Action : The antitumor effects are believed to be mediated through apoptosis induction and cell cycle arrest. The binding affinity to DNA has been noted as a crucial factor in their mechanism .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Testing Against Bacteria : In vitro studies have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) values indicate moderate to significant antibacterial effects .
CompoundMIC (μM)Activity Type
This compound6.12 (S. aureus)Antibacterial
Similar Derivatives25 (E. coli)Antibacterial

Case Studies

  • Antitumor Efficacy : A study focused on various benzothiazole derivatives reported that compounds with similar structures to this compound exhibited selective cytotoxicity towards lung cancer cell lines (HCC827 and NCI-H358) with IC50 values ranging from 9.48 μM to 50 μM in 3D culture assays .
  • Antimicrobial Testing : Another investigation highlighted the compound's effectiveness against S. aureus, where it exhibited an MIC of 6.12 μM. This suggests potential for development into a therapeutic agent for bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, synthetic pathways, and inferred properties.

Substituent Effects: Methylsulfonyl vs. Methoxy or Halogen Groups
  • Target Compound : The 4-methylsulfonyl group enhances electrophilicity and may improve metabolic stability compared to electron-donating groups (e.g., methoxy). This could favor interactions with hydrophobic binding pockets in biological targets.
  • Analog: N-(6,7-dihydro-[1,4]dioxino[2′,3′:4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide features a 4-methoxyphenylsulfonyl group (-SO₂C₆H₄OCH₃).
  • Triazoles : Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (X = H, Cl, Br) highlight the impact of halogen substituents (Cl, Br) on electronic and steric properties. Halogens increase molecular polarity and may enhance binding affinity via halogen bonding .

Table 1: Substituent Comparison

Compound Class Substituent (R) Electronic Effect Potential Impact on Properties
Target Benzamide -SO₂CH₃ Strongly EWG* ↑ Metabolic stability, ↑ electrophilicity
Acetamide -SO₂C₆H₄OCH₃ Moderate EWG/EDG** Balanced solubility, moderate reactivity
Triazole-Thiones -SO₂C₆H₄X (X=Cl, Br) EWG + halogen effects ↑ Binding affinity, ↑ polarity

EWG = Electron-withdrawing group; *EDG = Electron-donating group

Spectral and Physicochemical Properties
  • IR Spectroscopy : The target compound’s benzamide carbonyl (C=O) is expected to show a strong absorption band near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in . In contrast, triazole-thiones (e.g., compounds [7–9] in ) lack this band due to tautomerization, emphasizing structural distinctions .
  • Solubility : The methylsulfonyl group’s polarity may enhance aqueous solubility compared to methoxy or halogenated analogs, though this depends on the overall molecular geometry .

Q & A

Q. What are the optimal synthetic routes and key parameters for synthesizing N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methylsulfonylbenzamide?

Methodological Answer: Synthesis typically involves coupling benzothiazole derivatives with sulfonylbenzamide precursors under reflux conditions. Key parameters include:

  • Solvent choice : Absolute ethanol or DMF for solubility and reactivity .
  • Catalysts : Glacial acetic acid or lithium hydride to accelerate nucleophilic substitution .
  • Reaction time : 4–6 hours under reflux to ensure complete conversion .
  • Purification : Column chromatography or recrystallization to isolate the product .

Q. Example Protocol :

Dissolve 0.001 mol of benzothiazole precursor in ethanol.

Add 5 drops of glacial acetic acid and 0.001 mol of 4-methylsulfonylbenzoyl chloride.

Reflux for 4 hours, concentrate under reduced pressure, and filter the precipitate .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a multi-technique approach:

  • Spectroscopy : IR to confirm functional groups (e.g., sulfonyl C=O stretch at ~1350 cm⁻¹), ¹H/¹³C NMR to verify substituent positions .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight .
  • X-ray crystallography (if crystalline): For absolute configuration determination .

Q. What preliminary assays are recommended to assess its biological activity?

Methodological Answer:

  • Antibacterial screening : Use agar diffusion assays against Staphylococcus aureus and Escherichia coli at concentrations of 10–100 µg/mL .
  • Enzyme inhibition : Test against lipoxygenase or cyclooxygenase via UV-Vis spectroscopy, monitoring substrate conversion rates .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified sulfonyl groups (e.g., -SO₂CF₃ instead of -SO₂CH₃) and compare activity .
  • Computational modeling : Use DFT calculations (e.g., Gaussian 09) to map electronic effects of substituents on binding affinity .
  • Bioisosteric replacement : Replace the benzodioxine ring with benzofuran or indole scaffolds to assess steric/electronic impacts .

Example Table : SAR of Analogues

Substituent (R)Antibacterial Zone (mm)Lipoxygenase IC₅₀ (µM)
-SO₂CH₃12.5 ± 0.845.2 ± 2.1
-SO₂CF₃18.3 ± 1.232.7 ± 1.8
-SO₂Ph9.8 ± 0.658.9 ± 3.4

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Re-evaluate force fields : Adjust solvation models (e.g., COSMO-RS) in molecular docking simulations to better mimic physiological conditions .
  • Experimental validation : Repeat assays under controlled humidity/pH to rule out environmental artifacts .
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify outlier variables causing discrepancies .

Q. What strategies mitigate solubility limitations during in vivo testing?

Methodological Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without toxicity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

Q. How can reaction mechanisms for its synthesis be elucidated?

Methodological Answer:

  • Kinetic studies : Monitor intermediate formation via LC-MS at 15-minute intervals during reflux .
  • Isotopic labeling : Use ¹⁸O-labeled reagents to trace oxygen transfer in sulfonamide bond formation .
  • Computational path sampling : Apply NEB (Nudged Elastic Band) methods to identify transition states .

Q. What advanced statistical methods optimize reaction yields?

Methodological Answer:

  • Design of Experiments (DoE) : Use Box-Behnken designs to test 3 factors (temperature, catalyst loading, solvent ratio) with 15 runs .
  • Response surface methodology (RSM) : Model nonlinear interactions between variables to predict optimal conditions .

Example Table : DoE Factors and Levels

FactorLow (-1)High (+1)
Temperature (°C)80120
Catalyst (mol%)515
Ethanol/DMF Ratio1:11:3

Q. How can researchers assess environmental impacts of scaled-up synthesis?

Methodological Answer:

  • Green metrics : Calculate E-factor (kg waste/kg product) and PMI (Process Mass Intensity) for solvent/energy use .
  • Lifecycle analysis (LCA) : Use SimaPro software to model emissions and resource consumption .

Q. What comparative analyses distinguish this compound from structurally similar benzodioxine derivatives?

Methodological Answer:

  • Pharmacophore mapping : Overlay 3D structures (e.g., PyMOL) to compare binding modes .
  • Thermodynamic profiling : Measure ΔG of binding via ITC (Isothermal Titration Calorimetry) .

Methodological Challenges & Solutions

  • Challenge : Low yields in coupling reactions.
    Solution : Optimize stoichiometry (1:1.2 molar ratio of benzothiazole to sulfonyl chloride) .
  • Challenge : Spectral overlap in NMR.
    Solution : Use 2D NMR (HSQC, HMBC) to resolve ambiguous signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.